

BI-749327: Application Notes and Protocols for Patch-Clamp Electrophysiology

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Compound of Interest

Compound Name: BI-749327

Cat. No.: B2540885

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Introduction

BI-749327 is a potent and highly selective antagonist of the Transient Receptor Potential Canonical 6 (TRPC6) ion channel.[1][2][3] TRPC6 is a non-selective cation channel that plays a significant role in various physiological and pathophysiological processes, including cardiac and renal fibrosis, and Duchenne muscular dystrophy.[4][5] This document provides detailed application notes and protocols for the use of **BI-749327** in patch-clamp electrophysiology studies to investigate TRPC6 channel function and modulation.

Mechanism of Action

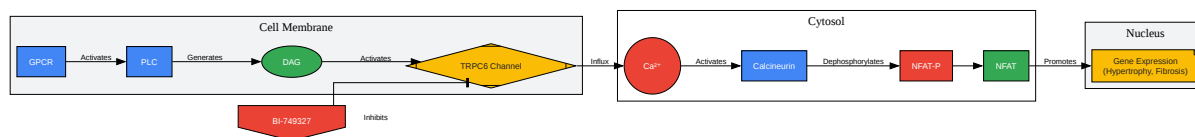
BI-749327 acts as a direct inhibitor of the TRPC6 ion channel, blocking the influx of cations, including Ca^{2+} . The increased intracellular Ca^{2+} concentration resulting from TRPC6 activation stimulates the phosphatase calcineurin, which in turn dephosphorylates the Nuclear Factor of Activated T-cells (NFAT). Dephosphorylated NFAT then translocates to the nucleus, where it acts as a transcription factor to promote the expression of genes involved in hypertrophy and fibrosis. By blocking TRPC6, **BI-749327** effectively suppresses this signaling pathway.

Data Presentation

In Vitro Potency and Selectivity of BI-749327

Target	Species	IC50 (nM)	Selectivity vs. TRPC6	Reference
TRPC6	Mouse	13	-	
TRPC6	Human	19	-	
TRPC6	Guinea Pig	15	-	
TRPC3	Mouse	1,100	85-fold	
TRPC7	Mouse	550	42-fold	

Signaling Pathway Diagram



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Caption: TRPC6 signaling pathway and the inhibitory action of **BI-749327**.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for **BI-749327** Characterization

This protocol is adapted from methodologies used to characterize TRPC6 inhibitors.

1. Cell Culture and Transfection:

- Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.
- Transfect cells with a plasmid encoding for the desired TRPC6 channel (e.g., mouse or human) using a suitable transfection reagent. Co-transfection with a fluorescent protein (e.g., YFP) can aid in identifying transfected cells.
- Plate cells onto glass coverslips 24-48 hours post-transfection for electrophysiological recordings.

2. Solutions:

- External (Bath) Solution (in mM): 140 NaCl, 5 CsCl, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
- Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH.
- TRPC6 Activator: Prepare a stock solution of 1-oleoyl-2-acetyl-sn-glycerol (OAG) in DMSO. The final concentration in the bath solution is typically 50-100 µM.
- **BI-749327** Stock Solution: Prepare a stock solution of **BI-749327** in DMSO. Perform serial dilutions to obtain the desired final concentrations for dose-response experiments.

3. Electrophysiological Recording:

- Place a coverslip with transfected cells in the recording chamber on the stage of an inverted microscope.
- Perfuse the chamber with the external solution.
- Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.
- Establish a whole-cell patch-clamp configuration on a fluorescently identified transfected cell.
- Use a patch-clamp amplifier (e.g., Axopatch 200B, EPC10) to voltage-clamp the cell.

- Acquire and filter currents using appropriate software and hardware.

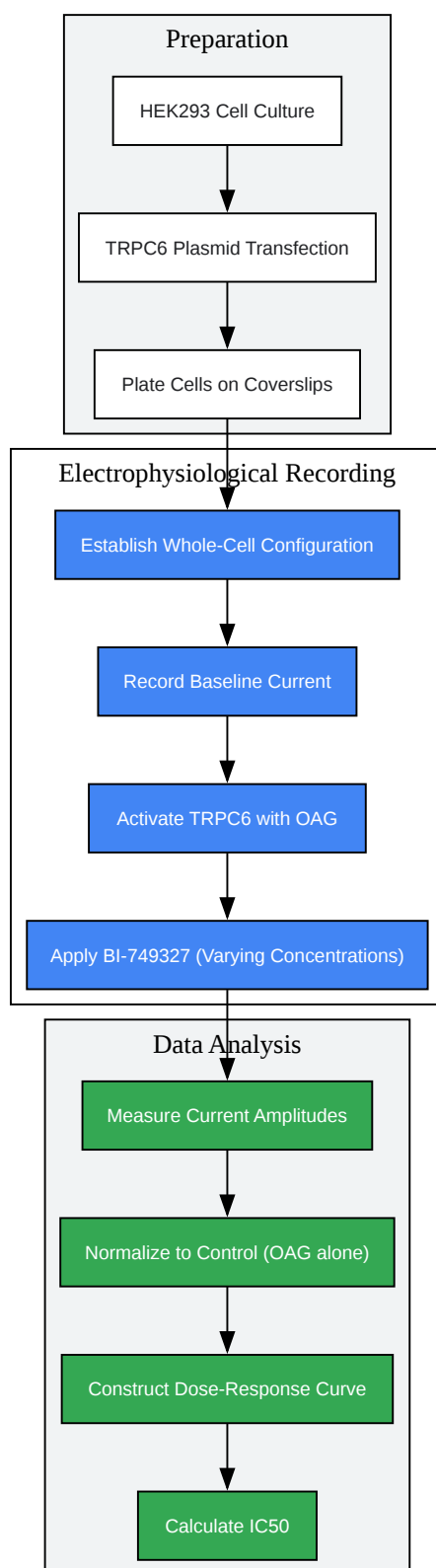
4. Voltage Protocol and Data Acquisition:

- Hold the cell at a holding potential of -60 mV.
- Apply a standard voltage ramp protocol, for example, an 80 ms step to -80 mV, followed by a 320 ms ramp to +80 mV, and a final 40 ms step at +80 mV. Apply this ramp every 4-5 seconds.
- Record baseline currents in the external solution.
- Activate TRPC6 channels by perfusing the chamber with the external solution containing OAG.
- Once a stable OAG-activated current is achieved, apply different concentrations of **BI-749327** to determine its inhibitory effect.
- Record currents at each concentration until a steady-state block is reached.

5. Data Analysis:

- Measure the peak outward and inward currents from the voltage ramps.
- Subtract the baseline current from the OAG-activated and **BI-749327**-inhibited currents.
- Plot the percentage of current inhibition as a function of the **BI-749327** concentration.
- Fit the dose-response curve with a Hill equation to determine the IC50 value.

Experimental Workflow Diagram



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Caption: Workflow for patch-clamp analysis of **BI-749327** on TRPC6 channels.

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